N-(4-Chlorophenyl)formamide
Overview
Description
N-(4-Chlorophenyl)formamide is a chemical compound with the molecular formula C7H6ClNO . It has an average mass of 155.582 Da and a monoisotopic mass of 155.013794 Da . It is used in the synthesis of pharmaceuticals .
Molecular Structure Analysis
The molecular structure of N-(4-Chlorophenyl)formamide consists of a formamide group attached to a 4-chlorophenyl group . The formamide group consists of a carbonyl group (C=O) and an amine group (NH), while the 4-chlorophenyl group consists of a benzene ring with a chlorine atom attached to the fourth carbon .Chemical Reactions Analysis
While specific chemical reactions involving N-(4-Chlorophenyl)formamide are not available, it is known that formamides in general can undergo a variety of chemical reactions. For example, a study on the hydrogenation selectivity of urea derivatives (which include formamides) showed that the products of the reaction can be controlled by subtly tuning the amount and type of additive in the catalyst system .Physical And Chemical Properties Analysis
N-(4-Chlorophenyl)formamide is a solid at room temperature . It has a melting point of 101-105 °C .Scientific Research Applications
Crystallographic and Spectroscopic Analysis
N-(4-Chlorophenyl)formamide has been extensively studied for its crystallographic and spectroscopic properties. Tam et al. (2003) conducted neutron and X-ray crystal structures analysis of polymorphic p-chlorophenylformamide, revealing that the formamide group is coplanar with the chlorophenyl ring and that only infinite chains of hydrogen-bonded formamide units are found in the crystal (Tam et al., 2003).
Chemical Synthesis and Reactions
The compound has been utilized in various chemical synthesis processes. For example, Hirota et al. (1978) reported the reaction of α-acyl-α-(m-chlorophenyl) acetonitrile with formamide to produce enamines and 4-aminopyrimidines, highlighting its role in the synthesis of heterocyclic compounds (Hirota et al., 1978). Additionally, Wang et al. (2006) developed L-Pipecolinic acid derived formamides as efficient and enantioselective Lewis basic organocatalysts for the reduction of N-aryl imines, showcasing the potential of formamides in catalysis (Wang et al., 2006).
Complex Formation and Hydrogen Bonding
Research by Dega-Szafran et al. (1995) and Malathi et al. (2004) focused on the formation of hydrogen-bonded complexes with formamide and acetamide. Their studies provided insights into the interaction of formamides with other compounds and the influence of solvent polarity on such interactions (Dega-Szafran et al., 1995), (Malathi et al., 2004).
Anti-fungal Applications
Schwan and Bobylev (2007) investigated formamides as a novel group of anti-fungal drugs, particularly focusing on their different modes of action compared to traditional fungicides (Schwan & Bobylev, 2007).
Catalysis and Synthesis
Wang et al. (2006) explored the use of N-formamide derivatives as catalysts for hydrosilylation of N-aryl imines, demonstrating their broad range of applications in organic synthesis and catalysis (Wang et al., 2006).
Pharmaceutical and Agricultural Chemical Research
Hollingworth (1976) reviewed the chemistry, biological activity, and uses of formamidine pesticides, which include compounds related to N-(4-Chlorophenyl)formamide. This research highlights the compound's relevance in the development of new pesticides and their modes of action (Hollingworth, 1976).
Safety And Hazards
properties
IUPAC Name |
N-(4-chlorophenyl)formamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClNO/c8-6-1-3-7(4-2-6)9-5-10/h1-5H,(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LMLFHXMNNHGRRO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00180795 | |
Record name | 4-Chloroformanilide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00180795 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.58 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-Chlorophenyl)formamide | |
CAS RN |
2617-79-0 | |
Record name | N-(4-Chlorophenyl)formamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2617-79-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Chloroformanilide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002617790 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2617-79-0 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=26266 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4-Chloroformanilide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00180795 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-(4-Chlorophenyl)formamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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